
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide is an organic compound characterized by the presence of iodine and trifluoroacetamide groups. This compound is notable for its unique chemical structure, which includes two iodine atoms attached to a phenyl ring and a trifluoroacetamide group. It has applications in various fields, including chemistry, biology, and medicine, due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide typically involves the iodination of a phenyl ring followed by the introduction of a trifluoroacetamide group. One common method includes the reaction of 2,4-diiodoaniline with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes followed by acylation. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, forming more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine and trifluoroacetamide groups into molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging, particularly in thyroid studies.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The iodine atoms can form strong bonds with various biological molecules, affecting their function. The trifluoroacetamide group may also play a role in stabilizing these interactions. The compound’s effects are mediated through pathways involving enzyme inhibition and protein binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Diiodophenol
- N-(2,4-Diiodophenyl)-2-hydroxyacetamide
- 4,4’-Diiodobiphenyl
Uniqueness
N-(2,4-Diiodophenyl)-2,2,2-trifluoroacetamide is unique due to the presence of both iodine and trifluoroacetamide groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of reactions and form stable complexes with biological molecules sets it apart from similar compounds.
Propriétés
Numéro CAS |
878133-06-3 |
|---|---|
Formule moléculaire |
C8H4F3I2NO |
Poids moléculaire |
440.93 g/mol |
Nom IUPAC |
N-(2,4-diiodophenyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C8H4F3I2NO/c9-8(10,11)7(15)14-6-2-1-4(12)3-5(6)13/h1-3H,(H,14,15) |
Clé InChI |
MDOSDIKJRFTATI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1I)I)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Urea, N-methyl-N'-phenyl-N-[4-(1H-pyrrol-3-yloxy)phenyl]-](/img/structure/B12598042.png)
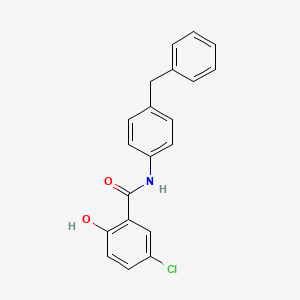
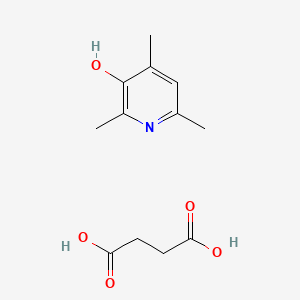
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)
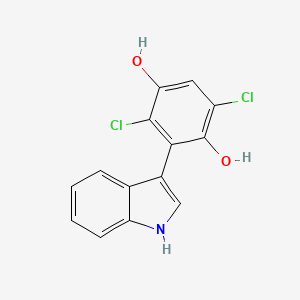
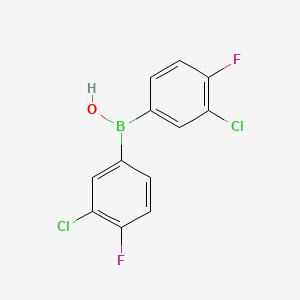
![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)
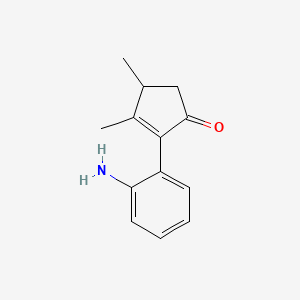
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
![8,8-Diphenyl-2,3,4,8-tetrahydroimidazo[1,5-a]pyrimidin-6-amine](/img/structure/B12598142.png)
![({[(2S,6S)-2,6-Dimethyldodecyl]oxy}methyl)benzene](/img/structure/B12598144.png)
